2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester
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Overview
Description
Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate is a synthetic organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl propionylacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate may involve large-scale batch or continuous processes. The starting materials are mixed in precise stoichiometric ratios, and the reaction is conducted in a reactor equipped with temperature and pressure control systems. The product is then isolated and purified using techniques such as distillation, crystallization, or extraction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives .
Scientific Research Applications
Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the propionyl group, resulting in different chemical properties and reactivity.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Contains a formyl group instead of a propionyl group, leading to variations in its chemical behavior and applications.
The uniqueness of ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
78956-69-1 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-propanoyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-5-9(14)11-7(3)10(8(4)13-11)12(15)16-6-2/h13H,5-6H2,1-4H3 |
InChI Key |
NQOVWEMYSAIOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(N1)C)C(=O)OCC)C |
Origin of Product |
United States |
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